o-((p-(Dimethylamino)phenyl)azo)phenol
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Overview
Description
o-((p-(Dimethylamino)phenyl)azo)phenol: is an organic compound belonging to the class of azobenzenes. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a dimethylamino group and the other with a hydroxyl group. This compound is known for its vibrant color and is commonly used as a dye in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-((p-(Dimethylamino)phenyl)azo)phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of p-(dimethylamino)aniline using nitrous acid, forming a diazonium salt. This intermediate is then coupled with phenol in an alkaline medium to yield the desired azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: o-((p-(Dimethylamino)phenyl)azo)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group results in the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemistry: In chemistry, o-((p-(Dimethylamino)phenyl)azo)phenol is used as a pH indicator due to its color change properties in different pH environments. It is also employed in the synthesis of other azo compounds and dyes .
Biology and Medicine: The compound is used in biological research as a staining agent for microscopy. It helps in visualizing cellular components and structures.
Industry: In the industrial sector, this compound is widely used in the textile industry for dyeing fabrics. It is also utilized in the production of colored plastics, inks, and coatings .
Mechanism of Action
The mechanism of action of o-((p-(Dimethylamino)phenyl)azo)phenol involves its interaction with molecular targets through the azo group. The compound can undergo reversible cis-trans isomerization upon exposure to light, which affects its binding properties and interactions with other molecules. This property is exploited in various applications, including molecular switches and sensors .
Comparison with Similar Compounds
Methyl Red: Another azo dye with similar structural features but different substituents.
Methyl Orange: A well-known pH indicator with an azo group and sulfonic acid substituent.
Aniline Yellow: One of the earliest commercial azo dyes with a simpler structure.
Uniqueness: o-((p-(Dimethylamino)phenyl)azo)phenol is unique due to its specific substituents, which impart distinct color properties and reactivity. The presence of the dimethylamino group enhances its solubility and interaction with various substrates, making it versatile for different applications .
Properties
CAS No. |
6396-84-5 |
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Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]diazenyl]phenol |
InChI |
InChI=1S/C14H15N3O/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18/h3-10,18H,1-2H3 |
InChI Key |
TYVXAYNFNTZOBS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2O |
Origin of Product |
United States |
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